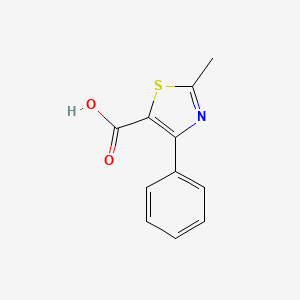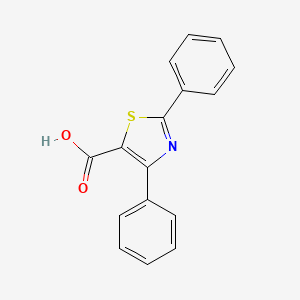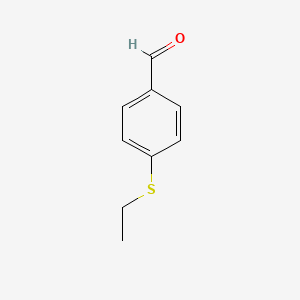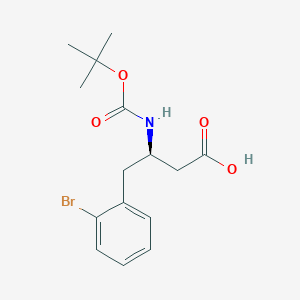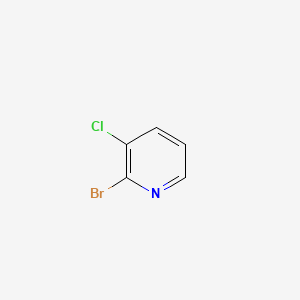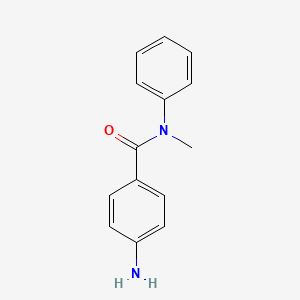
4-amino-N-methyl-N-phenylbenzamide
Vue d'ensemble
Description
The compound 4-amino-N-methyl-N-phenylbenzamide is a derivative of benzamide with potential pharmacological properties. It is structurally related to various benzamide derivatives that have been synthesized and evaluated for their anticonvulsant activities. For instance, a series of 4-aminobenzamides have been prepared and tested for their effects against seizures, with some compounds showing significant protective indices and potency comparable to established anticonvulsants like phenobarbital and phenytoin .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation and catalytic hydrogenation processes. For example, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, a related compound, was achieved through acylation of 3-(2-hydroxyethyl)sulfonylaniline with 4-nitrobenzoyl chloride followed by catalytic hydrogenation, yielding high total yields . Although the specific synthesis of 4-amino-N-methyl-N-phenylbenzamide is not detailed in the provided papers, similar synthetic routes involving acylation and reduction steps are likely applicable.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography. For instance, the crystal and molecular structures of various N-phenyl-4-nitrobenzylamine derivatives have been determined, revealing monoclinic, triclinic, and trigonal crystal systems with specific bond angles and distances . These structural analyses provide insights into the conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrogenation and esterification, as part of their synthesis . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and steric hindrance around the reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, degradation temperature, and glass transition temperature (Tg), can be characterized through polymerization reactions and thermal analysis. For example, novel aromatic polyimides synthesized from diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, exhibited solubility in organic solvents and high thermal stability with degradation temperatures ranging from 240°C to 550°C . These properties are crucial for the potential application of these compounds in materials science.
Applications De Recherche Scientifique
1. Antiviral Activity Against Enterovirus 71
- Methods of Application: A series of N-phenylbenzamide derivatives were synthesized and their anti-EV 71 activities were assayed in vitro . The specific methods of synthesis and assay are not provided in the available information.
- Results: Among the compounds tested, one derivative (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was found to be active against the EV 71 strains tested at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM . Its cytotoxicity to Vero cells was far lower than that of pirodavir, a comparison drug .
2. Catalyst in N-Arylation Reaction
- Application Summary: 4-amino-N-methyl-N-phenylbenzamide has been used as a catalyst in the N-arylation reaction . The specific details of the reaction and the role of the compound as a catalyst are not provided in the available information.
- Methods of Application: The specific methods of application or experimental procedures are not provided in the available information .
- Results: The results or outcomes obtained from using 4-amino-N-methyl-N-phenylbenzamide as a catalyst in the N-arylation reaction are not provided in the available information .
3. Anticancer Activity
- Application Summary: New imidazole-based N-phenylbenzamide derivatives, which include 4-amino-N-methyl-N-phenylbenzamide, have been studied as potential anticancer agents .
- Methods of Application: An efficient atom-economical synthetic protocol was used to create a series of N-phenylbenzamide derivatives. The cytotoxic evaluation revealed that some derivatives exhibited good activity against the tested cancer cell lines .
- Results: Derivatives 4e and 4f showed good activity, with IC50 values between 7.5 and 11.1 μM against the tested cancer cell lines . Computational studies revealed that these active derivatives showed a higher affinity toward the target receptor protein than the control .
Safety And Hazards
Propriétés
IUPAC Name |
4-amino-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHKLAPXNLGNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401767 | |
| Record name | 4-amino-N-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-methyl-N-phenylbenzamide | |
CAS RN |
784-94-1 | |
| Record name | 4-amino-N-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


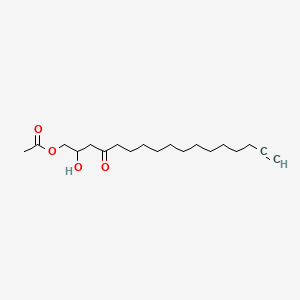

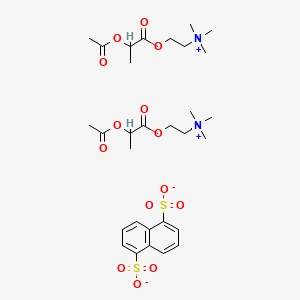
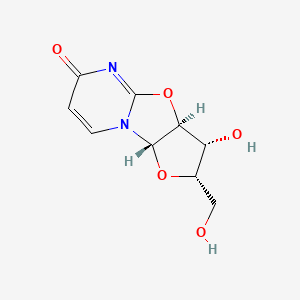

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)
